molecular formula C8H12O2 B2439898 2-(2-Methylcyclopentylidene)acetic acid CAS No. 161724-58-9

2-(2-Methylcyclopentylidene)acetic acid

Cat. No. B2439898
CAS RN: 161724-58-9
M. Wt: 140.182
InChI Key: KGBLMIOXQBDRHG-UHFFFAOYSA-N
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Description

“2-(2-Methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 .


Molecular Structure Analysis

The IUPAC name of this compound is (2E)- (2-methylcyclopentylidene)ethanoic acid . Its InChI Code is 1S/C8H12O2/c1-6-3-2-4-7 (6)5-8 (9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylcyclopentylidene)acetic acid” include a molecular weight of 140.18 . The compound is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group .

Scientific Research Applications

Diuretic and Uricosuric Properties

The investigation into related bicyclic compounds of (acryloylaryloxy)acetic acids revealed that annelated analogues, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties, indicating potential applications in treating conditions related to excess fluid retention and uric acid in the body (Woltersdorf et al., 1977).

Coordination Chemistry and Medical Applications

A study compared the complexing properties of cyclen and cyclam derivatives containing acetic acid pendant arms with their methylphosphonic or methylphosphinic acid analogues, focusing on complexes of copper and lanthanides due to their applications in medicine. The research highlights the potential of these compounds in coordination chemistry and medical applications, such as in imaging or therapeutic agents (Lukeš et al., 2001).

Catalysis in Chemical Reactions

N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols, with 2-(2-Methylcyclopentylidene)acetic acid derivatives potentially acting as substrates in these reactions. This application is significant in the synthesis of various esters and the modification of chemical structures for pharmaceuticals or other chemicals (Grasa et al., 2002).

Antitumor and Chemopreventive Activities

Certain tricyclic and bicyclic fused thiazole-2-acetic acid derivatives, which may include structures related to 2-(2-Methylcyclopentylidene)acetic acid, have shown interesting antimetastatic activity against Lewis lung tumor in mice, suggesting potential applications in the development of antitumor and chemopreventive agents (Bell & Wei, 1976).

Organic Synthesis and Material Science

Research into the synthesis of acetic acid from CO2, methanol, and H2 highlights the role of catalysts and presents an innovative route for acetic acid production, which could include derivatives like 2-(2-Methylcyclopentylidene)acetic acid. This process not only offers a new method for synthesizing acetic acid but also contributes to CO2 transformation efforts, representing significant progress in synthetic chemistry and material science applications (Qian et al., 2016).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(2-Methylcyclopentylidene)acetic acid” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

(2E)-2-(2-methylcyclopentylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLMIOXQBDRHG-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCC/C1=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylcyclopentylidene)acetic acid

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